4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one
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Overview
Description
4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of 1-phenylquinolin-2(1H)-one to introduce the nitro group at the 3-position. This is followed by the allylation of the amino group at the 4-position using allyl bromide under basic conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The allylamino group can participate in nucleophilic substitution reactions, where the allyl group can be replaced by other nucleophiles.
Cyclization: The compound can undergo intramolecular cyclization to form fused ring systems under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines, thiols, or halides
Cyclization: Acidic or basic conditions, depending on the desired product
Major Products Formed
Reduction: 4-(amino)-3-nitro-1-phenylquinolin-2(1H)-one
Substitution: Various substituted derivatives depending on the nucleophile used
Cyclization: Fused quinoline derivatives
Scientific Research Applications
4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allylamino group can form covalent bonds with nucleophilic sites in proteins, affecting their function. These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(amino)-3-nitro-1-phenylquinolin-2(1H)-one
- 4-(allylamino)-3-nitro-1-phenylquinoline
- 4-(allylamino)-3-nitro-1-phenylisoquinoline
Uniqueness
4-(allylamino)-3-nitro-1-phenylquinolin-2(1H)-one is unique due to the presence of both the allylamino and nitro groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-nitro-1-phenyl-4-(prop-2-enylamino)quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-2-12-19-16-14-10-6-7-11-15(14)20(13-8-4-3-5-9-13)18(22)17(16)21(23)24/h2-11,19H,1,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHGZGMKNNHJOEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(C2=CC=CC=C21)C3=CC=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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